Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate
Description
Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core. Its synthesis involves the reaction of 4,5-dihydro-1H-imidazol-2-thiol with ethyl chloroacetate and aromatic aldehydes in the presence of sodium acetate and glacial acetic acid . This intermediate is pivotal for constructing fused heterocyclic systems, such as imidazo[2,1-b]thiazolo[5,4-d]isoxazoles . Structural elucidation via IR, ¹H/¹³C-NMR, and elemental analysis confirms the presence of characteristic functional groups (e.g., C=O at ~1700 cm⁻¹ in IR) and validates theoretical molecular formulas . The compound’s purity (>90%) and molecular weight (248.73 g/mol) are well-documented .
Properties
IUPAC Name |
ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-2-13-8(12)5-7-6-11-4-3-10-9(11)14-7/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSECOEWESJDVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2CCN=C2S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901232170 | |
| Record name | Ethyl 5,6-dihydroimidazo[2,1-b]thiazole-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901232170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329695-32-1 | |
| Record name | Ethyl 5,6-dihydroimidazo[2,1-b]thiazole-2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329695-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5,6-dihydroimidazo[2,1-b]thiazole-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901232170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of 2-aminothiazole with ethyl bromoacetate under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole and thiazole rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate:
Basic Information
this compound is a chemical compound with the molecular formula and a molecular weight of 212.27 g/mol . It is also known by other names, including ethyl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetate and is associated with the PubChem CID 676634 .
Potential Applications
While the search results do not provide explicit details on the applications of this compound, they do highlight the broader potential of imidazo[2,1-b]thiazoles in various fields:
- Antimicrobial and Antioxidant Potential: Derivatives of dihydroimidazo[2,1-b]thiazoles exhibit antimicrobial activity against bacteria such as Escherichia coli and Proteus vulgaris, as well as antifungal activity against Candida albicans . They also demonstrate antioxidant properties, inhibiting DPPH radicals .
- Medical and Biological Scaffolds: The imidazothiazole core is recognized as a valuable structure in medicinal chemistry, with applications including inhibitors in thyrocytes, agonists of 5-HT1A, norepinephrine reuptake inhibitors, and potential probes for imaging Huntington protein .
Related Compounds
Other related compounds, such as 3-aryl-5,6-dihydroimidazo[2,1-b][1,3]thiazoles, have shown promising biological activities . For example, 3- (4-chlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole has demonstrated significant antifungal effects .
General Applications of Related Structures
The structural motif found in this compound and its derivatives has broader applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells and microorganisms. It can also modulate immune responses and exhibit anti-inflammatory effects by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate, highlighting differences in substituents, synthesis routes, and bioactivities:
Physicochemical Properties
- Solubility : The ethyl ester’s lipophilic nature improves membrane permeability, whereas the carboxylic acid derivative (184.22 g/mol) exhibits higher aqueous solubility .
Pharmacological Activities
- Antioxidant Activity: Phenolic derivative 4e shows superior radical scavenging (97% DPPH inhibition) due to its –OH group, while methoxy-substituted 4f (92%) balances lipophilicity and activity .
- Antimicrobial Potential: Ethyl 3-methyl derivatives demonstrate moderate activity against bacterial strains, likely due to the methyl group enhancing membrane interaction .
Spectral and Analytical Data
- IR Spectroscopy : The ethyl ester shows a C=O stretch at ~1700 cm⁻¹, absent in oxo-modified analogs (e.g., ) due to different carbonyl environments .
- ¹H-NMR : Aryl-substituted derivatives (e.g., 4c) display aromatic proton signals at δ 7.71–8.30, contrasting with the ethyl group’s triplet (δ ~1.2–1.4) in the parent compound .
Biological Activity
Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H12N2O2S
- Molecular Weight : 212.27 g/mol
- CAS Number : 34467-14-6
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation of thiazole derivatives with acetic acid derivatives. Various derivatives have been synthesized to explore their biological activities, particularly focusing on modifications that enhance efficacy against specific targets.
Antimicrobial Activity
Research indicates that imidazo[2,1-b]thiazoles exhibit promising antimicrobial properties. For instance, a study evaluating a series of thiazole analogs demonstrated potent activity against Plasmodium falciparum, the causative agent of malaria. Modifications in the structure significantly influenced their potency and selectivity against the parasite while maintaining low cytotoxicity in mammalian cell lines .
Anticancer Properties
This compound has been identified as a potential inhibitor of protein interactions critical in cancer progression. For example, derivatives have shown inhibition of the Pin1 protein, which is implicated in various cancers. The most effective compounds exhibited IC50 values in the low micromolar range .
Leishmanicidal Activity
The compound has also been evaluated for leishmanicidal activity. A hybrid phthalimido-thiazole derivative showed significant efficacy against Leishmania infantum, demonstrating reduced survival rates of intracellular amastigotes while exhibiting low toxicity to host cells . The results indicated that these compounds could be potential candidates for developing new treatments for leishmaniasis.
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Electron-withdrawing groups at specific positions on the aromatic ring enhance biological activity.
- Small substituents like hydrogen or fluorine at para positions are favorable for activity.
- The presence of a thiazole moiety is crucial for maintaining the desired pharmacological effects .
Case Studies
- Antimalarial Activity : A series of thiazole derivatives were synthesized and tested against P. falciparum. The study highlighted that specific modifications led to compounds with high antimalarial potency and low cytotoxicity .
- Cancer Inhibition : Inhibitory assays against Pin1 revealed that certain thiazole derivatives significantly reduced Pin1 activity, suggesting their potential as anticancer agents .
- Leishmaniasis Treatment : The efficacy of phthalimido-thiazole hybrids was assessed in vitro against L. infantum, showing promising results with minimal toxicity to mammalian cells .
Q & A
Q. What are the established synthetic routes for Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate?
- Methodological Answer : The compound is synthesized via cyclization reactions starting from imidazoline-2-thiol derivatives and halogenated esters. A common approach involves reacting imidazoline-2-thiol with ethyl 2-chloroacetoacetate under reflux conditions in acetic acid, yielding the dihydroimidazo[2,1-b]thiazole core with retention of the ethoxycarbonyl group . Alternative routes include condensation with α-bromo-dicarboxylic esters, followed by cyclization in the presence of sodium acetate . Key parameters:
- Solvent : Acetic acid or acetic anhydride.
- Catalyst : Sodium acetate.
- Yield : Typically 70–85% after purification.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Post-synthesis characterization employs:
- NMR Spectroscopy : To confirm hydrogen environments (e.g., δ 3.90–4.17 ppm for CH₂ groups in the dihydroimidazo ring) and carbon assignments .
- Mass Spectrometry (MS) : For molecular ion confirmation (e.g., m/z 248 [M+H]⁺) .
- Elemental Analysis : Validates purity (>95% for most derivatives) .
- HPLC : To assess purity, particularly for pharmacological studies .
Advanced Research Questions
Q. How do structural modifications (e.g., aryl substitutions) influence bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) Studies :
- Antioxidant Activity : Substitutions at the 3-aryl position significantly impact radical scavenging. For example:
| Compound | DPPH Inhibition (%) | Key Substituent |
|---|---|---|
| 4e (phenol derivative) | 97% | 4-hydroxyphenyl |
| 4f (methoxyphenyl) | 92% | 4-methoxyphenyl |
| 4g (fluorophenyl) | 89% | 4-fluorophenyl |
| Source: |
- Antimicrobial Activity : Electron-withdrawing groups (e.g., nitro) enhance potency against S. aureus (MIC: 4 µg/mL), while electron-donating groups (e.g., methyl) reduce efficacy .
Q. What computational approaches predict the compound’s mechanism of action?
- Methodological Answer :
- Density Functional Theory (DFT) : Used to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for target interactions (e.g., C2 and C7a positions) .
- Molecular Docking : Predicts binding to 5-HT₁A receptors (ΔG: −9.2 kcal/mol) and bacterial DNA gyrase (binding affinity: −8.5 kcal/mol) .
- Pharmacophore Modeling : Highlights the ethoxycarbonyl group as critical for membrane permeability .
Q. How are contradictions in biological data resolved (e.g., varying MIC values across studies)?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardized protocols include:
- Broth Microdilution : For MIC determination (CLSI guidelines).
- Time-Kill Assays : To distinguish bacteriostatic vs. bactericidal effects .
- Synergy Testing : Combines the compound with β-lactams to address resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
